1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride
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Overview
Description
1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a benzoxazepine ring fused with various functional groups makes this compound an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and halogenated aromatic compounds.
Functional Group Introduction:
Dimethylation: The N,N-dimethylation of the amine group can be achieved using reagents like formaldehyde and formic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazepine ring or the chlorophenyl group, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazepine ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzoxazepine derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
Medicinally, compounds like 1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring and the functional groups attached to it can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: Known for their anxiolytic and sedative effects.
1,4-Benzoxazines: Studied for their antimicrobial and anticancer properties.
1,4-Benzothiazepines: Investigated for their cardiovascular effects.
Uniqueness
1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the methanamine and chlorophenyl groups. These structural features contribute to its distinct biological and chemical properties.
Properties
CAS No. |
83658-58-6 |
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Molecular Formula |
C18H20Cl2N2O |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[5-(3-chlorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C18H19ClN2O.ClH/c1-21(2)11-15-12-22-17-9-4-3-8-16(17)18(20-15)13-6-5-7-14(19)10-13;/h3-10,15H,11-12H2,1-2H3;1H |
InChI Key |
UWJUVOWMQWJZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
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